4-Fluoroquinoline sulfate
CAS No.:
Cat. No.: VC15931387
Molecular Formula: C9H8FNO4S
Molecular Weight: 245.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8FNO4S |
|---|---|
| Molecular Weight | 245.23 g/mol |
| IUPAC Name | 4-fluoroquinoline;sulfuric acid |
| Standard InChI | InChI=1S/C9H6FN.H2O4S/c10-8-5-6-11-9-4-2-1-3-7(8)9;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
| Standard InChI Key | BEVDTXZIOKLXAK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)F.OS(=O)(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
4-Fluoroisoquinoline sulfate is systematically named as 4-fluoroisoquinoline sulfuric acid salt and is represented by the molecular formula . The compound consists of a bicyclic isoquinoline core substituted with a fluorine atom at the 4-position, ionically bonded to a sulfate group (Figure 1). Isoquinoline derivatives are distinguished from quinoline isomers by the position of the nitrogen atom within the bicyclic framework, which influences their electronic and reactivity profiles .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 245.227 g/mol | |
| Exact Mass | 245.015808 Da | |
| PSA (Polar Surface Area) | 95.87 Ų | |
| LogP (Partition Coefficient) | 2.80 | |
| Melting Point | 166–167°C |
Synthesis and Industrial Production
Classical Synthetic Routes
The synthesis of 4-fluoroisoquinoline sulfate typically begins with functionalization of the isoquinoline core. A patented method involves nitration of 4-fluoroisoquinoline using potassium nitrate in concentrated sulfuric acid, followed by reduction and diazotization to introduce sulfonic acid groups . Critical steps include:
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Nitration: Reaction at 40–50°C yields 4-fluoro-5-nitroisoquinoline as a major product .
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Reduction: Stannous chloride in hydrochloric acid converts nitro groups to amines .
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Sulfonation: Treatment with sulfuric anhydride or chlorosulfonic acid introduces the sulfate moiety .
Optimized Industrial Methods
Recent advancements emphasize cost efficiency and scalability. Phase-transfer catalysts like tetrabutylammonium bromide enhance reaction rates in Michael addition steps, while polyphosphoric acid serves as a dehydrating agent in cyclization reactions . For example, halogenation using phosphorus oxychloride () achieves >90% yield in the final sulfonation step .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits moderate thermal stability, decomposing above 167°C . It is sparingly soluble in polar solvents like water but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) . The sulfate group enhances ionic character, facilitating purification via recrystallization from acidic aqueous solutions .
Spectroscopic Characterization
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NMR: NMR shows a singlet at δ -112 ppm, confirming fluorine substitution .
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MS/MS: Fragmentation patterns at m/z 148 (isoquinoline ion) and m/z 97 (sulfate fragment) validate structural integrity .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
4-Fluoroisoquinoline sulfate serves as a precursor for fluorinated analogs of bioactive molecules. For instance, it is utilized in the synthesis of 4-chloro-6-fluoroquinoline, a scaffold for antibacterial agents . The fluorine atom enhances metabolic stability and membrane permeability, critical for CNS-targeted drugs .
Case Study: Anticancer Drug Development
Derivatives such as 2-(4-(6-fluoroquinolin-4-yl)cyclohexyl)acetic acid (MW 287.33 g/mol) demonstrate antiproliferative activity against breast cancer cell lines (IC₅₀ = 2.1 μM). The cyclohexyl-acetic acid moiety improves solubility, while the fluorine mitigates oxidative degradation in vivo.
Environmental Fate and Degradation Mechanisms
Sulfate Radical-Based Oxidation
In aqueous environments, 4-fluoroisoquinoline sulfate undergoes degradation via sulfate radicals () generated from persulfate activation . Key pathways include:
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Piperazine Ring Oxidation: Radical attack at the nitrogen site cleaves the ring, forming acetamide derivatives .
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Hydroxylation: Addition of -OH groups at the 3-position increases polarity, enhancing biodegradability .
Table 2: Degradation Kinetics in Different Matrices
| Matrix | Half-Life (min) | Rate Constant (k, ×10⁻³ s⁻¹) |
|---|---|---|
| Deionized Water | 45 | 2.54 |
| Groundwater | 68 | 1.68 |
| Artificial Seawater | 112 | 1.02 |
Future Directions and Research Gaps
Scalable Green Synthesis
Future research should explore solvent-free mechanochemical synthesis or biocatalytic routes to reduce reliance on corrosive acids like .
Targeted Drug Delivery Systems
Functionalization with polyethylene glycol (PEG) chains could enhance the compound’s pharmacokinetic profile, enabling blood-brain barrier penetration for neurodegenerative disease therapies.
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